4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
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Overview
Description
4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a 3-methylbut-2-en-1-yl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of a pre-formed pyrazole ring. The reaction typically uses iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent.
For example, the synthesis might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position.
Alkylation: The final step involves the introduction of the 3-methylbut-2-en-1-yl group at the 1-position of the pyrazole ring. This can be achieved using an alkylating agent such as 3-methylbut-2-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of pyrazole-4-ylmethanol or other reduced derivatives.
Scientific Research Applications
4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Similar structure but lacks the 3-methylbut-2-en-1-yl group.
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is unique due to the presence of both the iodine atom and the 3-methylbut-2-en-1-yl group. This combination of substituents can impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C8H11IN2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-iodo-1-(3-methylbut-2-enyl)pyrazole |
InChI |
InChI=1S/C8H11IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3 |
InChI Key |
AIWCJGZSLVCMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C=N1)I)C |
Origin of Product |
United States |
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